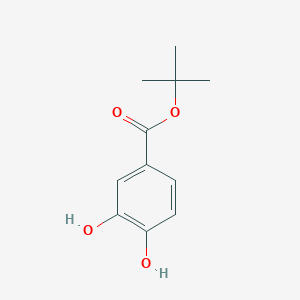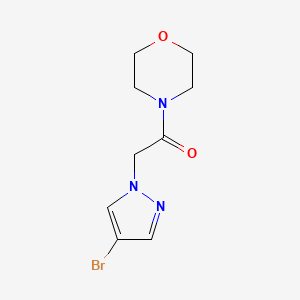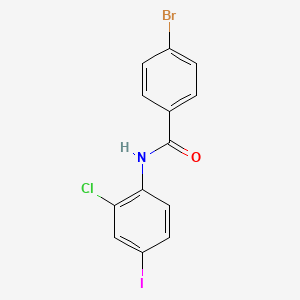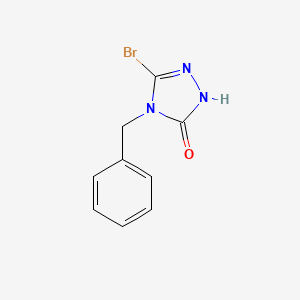
5-Ethoxyisophthalic acid
Overview
Description
Scientific Research Applications
Polymer Composite Membranes
5-Ethoxyisophthalic acid's derivatives have been used to enhance polymer composite membranes. For instance, Yoon and Kang (2018) investigated the impact of 5-hydroxyisophthalic acid on the transport of CO2 molecules in various polymer composite membranes. They found that incorporating 5-hydroxyisophthalic acid into a poly(ethylene oxide) matrix improved the membrane's CO2/N2 selectivity and permeability (Yoon & Kang, 2018).
Photocatalytic Properties and Cancer Treatment
A study by Lu et al. (2022) utilized this compound in the creation of coordination polymers. They explored their photocatalytic properties and potential application in treating gastric cancer (Lu et al., 2022).
Luminescence Properties in Coordination Polymers
Liu and Shang (2022) synthesized new Cd(II)/Zn(II) coordination polymers using 5-substituted isophthalic acid, demonstrating intense blue luminescence at room temperature. These polymers were also evaluated for treatment activity on uterine fibroids combined with ultrasound therapy (Liu & Shang, 2022).
Synthesis and Enzyme Inhibition
Isophthalic acid derivatives, including those similar to this compound, have been studied for their inhibitory effects on bovine liver glutamate dehydrogenase. Boots et al. (1976) found that these derivatives compete with l-glutamate, providing insights into enzyme inhibition (Boots et al., 1976).
“Turn-On” Fluorescence Sensing
A derivative of 5-hydroxyisophthalic acid was developed by Sarkar et al. (2017) for the selective detection and quantification of cytosine in human cancer cells. This demonstrates the potential of isophthalic acid derivatives in biomedical sensing applications (Sarkar et al., 2017).
Biochemical Analysis
Biochemical Properties
5-Ethoxyisophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) where it coordinates with metal ions such as cadmium and zinc . These interactions are primarily through the carboxylate groups of this compound, which bind to the metal centers, forming stable complexes.
Cellular Effects
These polymers can influence cell signaling pathways and gene expression by acting as carriers for therapeutic agents or imaging probes . The impact on cellular metabolism is also of interest, as the compound may affect the uptake and utilization of nutrients within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions and other biomolecules. The carboxylate groups of the compound are key to its binding affinity, allowing it to form stable complexes with metals such as cadmium and zinc . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, changes in gene expression may occur as a result of these interactions, influencing various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is relatively stable under standard conditions, but its long-term effects on cellular function are still being studied. Preliminary data suggest that it can maintain its structural integrity over extended periods, making it suitable for use in long-term experiments
Dosage Effects in Animal Models
The effects of this compound at different dosages have been explored in animal models. Studies indicate that the compound exhibits a dose-dependent response, with higher doses potentially leading to toxic effects . Threshold effects have been observed, where low doses may have minimal impact, while higher doses can cause significant changes in cellular function and metabolism. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases, which facilitate the breakdown of the benzene ring . These interactions can influence metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for developing applications in bioremediation and synthetic biology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . The compound’s ability to form stable complexes with metal ions also affects its distribution, as these complexes can be transported to specific cellular compartments.
Subcellular Localization
This compound is localized within various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These modifications can direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum . The subcellular localization of this compound is critical for its activity, as it determines the specific biochemical pathways it can influence.
Properties
IUPAC Name |
5-ethoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQONHTZYNXJZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667264 | |
| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-61-3 | |
| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


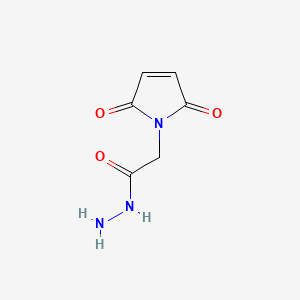
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
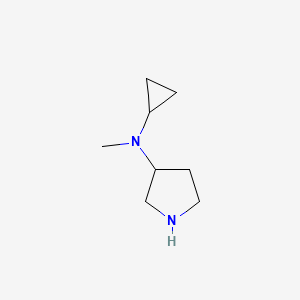
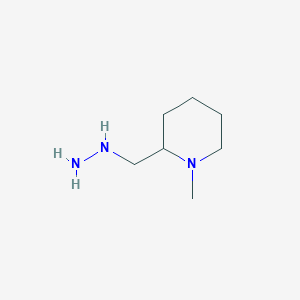

![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)
